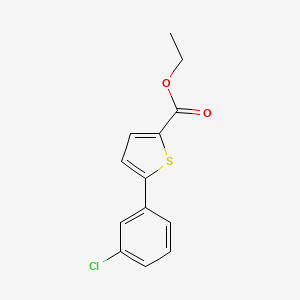

Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C13H11ClO2S |

|---|---|

Molecular Weight |

266.74 g/mol |

IUPAC Name |

ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C13H11ClO2S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3 |

InChI Key |

RWHLLQDNXKSYJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

1. Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their significant biological activities. These compounds have been studied for various pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The presence of the thiophene ring enhances their reactivity and interaction with biological targets.

2.1 Anticancer Activity

Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : this compound has been reported to trigger apoptosis in cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values below 25 μM, demonstrating potent anti-proliferative effects .

2.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Studies have shown that this compound displays significant antibacterial activity against standard pathogenic bacteria, including Escherichia coli and Staphylococcus aureus .

3.1 In Vitro Studies

A detailed investigation into the biological activity of this compound revealed its effectiveness against several human cancer cell lines:

- Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 | <25 |

| MCF-7 | 26–50 | |

| PC-3 | 51–100 | |

| HCT-116 | >100 |

The data indicates that while the compound is highly effective against HepG-2 cells, its efficacy diminishes with other cell lines.

3.2 Antimicrobial Efficacy

The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests:

- Table 2: Antibacterial Activity

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.125 |

| Staphylococcus aureus | 0.25 |

| Salmonella Typhi | 0.0625 |

The compound demonstrated significant antibacterial properties, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus.

4. Conclusion

This compound is a promising compound with substantial biological activity, particularly in anticancer and antimicrobial applications. Its ability to inhibit cell proliferation in cancer cell lines and its effectiveness against various bacterial strains highlight its potential as a therapeutic agent.

Further research is warranted to explore its mechanisms of action in more detail and to assess its efficacy in vivo, which could pave the way for new treatments in oncology and infectious diseases.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological profiles:

Structural Influence on Properties

- Electron-Withdrawing Groups: Trifluoroacetyl or cyano substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cyclization reactions .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(3-chlorophenyl)thiophene-2-carboxylate?

- Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves:

Condensation : Reacting 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of sulfur and morpholine under reflux to form the thiophene ring .

Esterification : Treating the intermediate with ethanol and dry HCl gas to form the ethyl ester group .

Purification : Recrystallization from ethanol yields the final product.

Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via melting point analysis and H/C NMR spectroscopy .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : H NMR confirms the presence of the ethyl ester (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet) and aromatic protons (δ 7.2–7.8 ppm). C NMR identifies carbonyl (C=O) at ~165 ppm .

- X-ray Crystallography : For unambiguous conformation, single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond lengths and angles (e.g., C-S bond: ~1.70 Å) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 296.03 [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. To address this:

- Perform 2D NMR (e.g., H-C HSQC/HMBC) to confirm connectivity .

- Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .

- For crystallographic ambiguities, refine structures using SHELX with high-resolution data (R-factor < 0.05) .

Q. What methodologies are used to analyze the compound's crystal structure and conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Data collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). Refinement in SHELXL yields parameters like unit cell dimensions (e.g., a = 8.218 Å, b = 7.427 Å, β = 91.15°) and displacement parameters .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify thiophene ring non-planarity (e.g., puckering amplitude Q = 0.12 Å for envelope conformers) .

Q. How is the compound evaluated for biological activity in anticancer research?

- Methodological Answer :

- In Vitro Assays : Test anti-proliferative effects using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). IC values are calculated with dose-response curves .

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., replacing Cl with NO) to identify pharmacophores. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or tubulin .

- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) quantifies apoptotic cells .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio). For example, refluxing in DMF at 110°C increases yield by 20% .

- Catalyst Screening : Test bases like triethylamine (TEA) vs. DBU for condensation efficiency .

- In Situ Monitoring : HPLC tracks intermediate formation (retention time ~8.2 min) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.